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Compound of Interest
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Introduction

Risevistinel is an investigational therapeutic agent being developed for the acute treatment of
Major Depressive Disorder (MDD).[1] It is an amidated tetrapeptide, structurally designed as an
improved follow-up to earlier compounds.[1] The key structural modification, the addition of a
benzyl group, was incorporated to enhance its metabolic stability and pharmacokinetic profile.

[1]

Risevistinel represents a novel class of neuroplastogens that modulate the N-methyl-D-
aspartate receptor (NMDAR) to produce rapid and potent antidepressant effects.[1][2] A
significant differentiator from other NMDAR-targeting agents, such as ketamine, is its favorable
safety profile; Risevistinel is well-tolerated and does not produce the psychotomimetic or
dissociative side effects commonly associated with NMDAR antagonists.

Pharmacodynamics

The pharmacodynamic profile of Risevistinel is characterized by its unique interaction with the
NMDA receptor and the subsequent activation of downstream signaling pathways that promote
neuroplasticity.
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Mechanism of Action

Risevistinel functions as a positive allosteric modulator (PAM) of the NMDA receptor. Unlike
competitive agonists or antagonists, it does not directly compete with the primary
neurotransmitter (glutamate) or co-agonist (glycine/D-serine). Instead, it binds to a novel,
allosteric site on the receptor complex. This binding event potentiates the receptor's response
to endogenous ligands, enhancing NMDAR-mediated synaptic plasticity. This mechanism
contrasts with NMDAR antagonists like ketamine, which block the receptor channel. In vitro
studies have demonstrated that Risevistinel is approximately 1000-fold more potent than its
predecessor compound, rapastinel.
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Caption: Mechanism of Risevistinel at the NMDA Receptor.

Downstream Signaling and Neuroplasticity

The positive modulation of the NMDA receptor by Risevistinel initiates a cascade of
intracellular events convergent with other rapid-acting antidepressants. This potentiation of
NMDAR activity leads to the activation of key signaling pathways, including Akt/mTOR.
Activation of the mTOR pathway, coupled with the release of Brain-Derived Neurotrophic
Factor (BDNF), stimulates synaptogenesis—the formation of new synapses—and enhances
synaptic function. This is evidenced by an increase in the density of dendritic spines and an
enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory.
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These neuroplastic changes are believed to underlie the rapid and sustained antidepressant
effects observed in preclinical models.
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Caption: Risevistinel's Downstream Signaling Pathway.

Clinical and Preclinical Pharmacodynamic Data
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Preclinical studies in rodent models of depression have consistently shown that Risevistinel

produces rapid and sustained antidepressant-like effects. In human studies, its

pharmacodynamic activity has been confirmed using quantitative electroencephalography

(QEEG), a method for measuring brain activity.

Parameter

Observation

Study Type Reference

In Vitro Potency

~1000-fold greater

than rapastinel

In Vitro Assay

Antidepressant Effect

(Preclinical)

Rapid and sustained
effects in Forced
Swim Test (FST) and
Chronic Social Deficit

models

Rodent Models

gEEG Biomarker

Dose-dependent
increase in markers of
NMDA receptor target

activation

Phase 1, Healthy
Volunteers

Clinical Efficacy

Single 10mg IV dose
showed rapid,
statistically significant
antidepressant effects
at 24 hours

Phase 2a, MDD
Patients

Safety Profile

Well-tolerated, no
ketamine-like
psychotomimetic or

dissociative effects

Phase 1 & 2a Clinical

Trials

Pharmacokinetics

The pharmacokinetic profile of Risevistinel has been evaluated in both preclinical and clinical

settings, primarily focusing on its intravenous administration.

Absorption, Distribution, Metabolism, and Excretion
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Risevistinel is administered via intravenous injection for acute treatment, ensuring 100%
bioavailability. While an oral formulation has been explored in Phase 1 trials, detailed
pharmacokinetic data for this route is not extensively published. The structural modifications in
Risevistinel were specifically designed to enhance metabolic stability compared to earlier-
generation peptide modulators.

Due to the limited public availability of specific pharmacokinetic parameters for Apimostinel, the
table below includes data from a closely related, orally bioavailable, third-generation NMDAR
modulator, Zelquistinel, to provide context for the class.

Value (for Study
Parameter o Route . Reference
Zelquistinel) Population

Tmax (Time to
Peak Plasma ~30 minutes Oral Humans

Conc.)

TY (Elimination
Half-life)

1.2 - 2.06 hours Oral Humans

Bioavailability ~100% Oral Humans

Key Experimental Protocols
Protocol: Rodent Forced Swim Test (FST)

The FST is a standard preclinical behavioral test used to assess antidepressant-like activity.

e 1. Subjects: Male Sprague-Dawley rats or C57BL/6 mice are typically used. Animals are
housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum
access to food and water.

e 2. Apparatus: A transparent glass cylinder (e.g., 40 cm tall x 20 cm diameter for rats) is filled
with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail
or escaping.

e 3. Procedure:
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o Pre-test Session (Day 1): Animals are placed in the water-filled cylinder for a 15-minute
habituation session. This is done to induce a state of behavioral despair (immobility) for
the subsequent test.

o Drug Administration: Following the pre-test, animals are randomized into vehicle and
Risevistinel treatment groups. The compound is administered at various doses (e.g., 0.1—
100 pg/kg) via the desired route (e.g., intraperitoneal or oral).

o Test Session (Day 2): 24 hours after drug administration, animals are placed back into the
cylinder for a 5-minute test session. The session is recorded by a video camera for later
analysis.

4. Data Analysis: The primary endpoint is the duration of immobility during the 5-minute test
session. Immobility is defined as the state in which the animal makes only the minimal
movements necessary to keep its head above water. A significant reduction in immobility
time in the Risevistinel group compared to the vehicle group is interpreted as an
antidepressant-like effect.
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Caption: Experimental Workflow for the Forced Swim Test.
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Protocol: Human Quantitative Electroencephalography
(JEEG) Biomarker Study

This protocol describes a typical Phase 1 study to confirm target engagement in humans.

e 1. Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose
study.

e 2. Subjects: A cohort of healthy adult volunteers (e.g., n=40). Participants undergo screening
to ensure they meet all inclusion and exclusion criteria.

» 3. Dosing Cohorts: Participants are enrolled in sequential dose cohorts. For example:
o Cohort 1: Risevistinel 1 mg IV
o Cohort 2: Risevistinel 5 mg IV
o Cohort 3: Risevistinel 10 mg IV

o Each cohort also includes a placebo group. A single high-dose cohort (e.g., 25 mg) may
also be included.

e 4. Procedure:
o Baseline EEG: A baseline EEG is recorded for each participant prior to dosing.

o Dosing: Participants receive single or multiple intravenous infusions of Risevistinel or
placebo.

o Post-dose EEG: EEG is recorded at multiple timepoints following administration to assess
pharmacodynamic effects over time.

» 5. Data Analysis: The primary analysis involves comparing changes in gEEG biomarkers of
NMDA receptor activation from baseline between the Risevistinel and placebo groups. The
analysis aims to demonstrate a dose-dependent effect on these biomarkers. Safety and
tolerability are monitored throughout the study.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b12376379?utm_src=pdf-body
https://www.benchchem.com/product/b12376379?utm_src=pdf-body
https://www.benchchem.com/product/b12376379?utm_src=pdf-body
https://www.benchchem.com/product/b12376379?utm_src=pdf-body
https://www.benchchem.com/product/b12376379?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Risevistinel (based on Apimostinel) is a promising investigational antidepressant
characterized by its novel mechanism as a positive allosteric modulator of the NMDA receptor.
Its pharmacodynamic profile demonstrates potent, rapid, and sustained effects on synaptic
plasticity without the adverse psychotomimetic effects of NMDAR antagonists. Clinical data
have confirmed target engagement through gEEG biomarkers and have shown early signs of
rapid efficacy in patients with MDD. The favorable pharmacokinetic and safety profile positions
Risevistinel as a significant candidate in the development of next-generation therapies for
mood disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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